molecular formula C20H15NO4 B2741314 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 1312703-28-8

4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B2741314
CAS No.: 1312703-28-8
M. Wt: 333.343
InChI Key: IONBHNFWEFNUEE-UHFFFAOYSA-N
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Description

2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound is characterized by a terphenyl backbone with amino and carboxylic acid functional groups, making it a valuable building block in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-amino-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,4’‘-bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including hydrothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles can be used to introduce new functional groups at the amino position.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted terphenyl compounds .

Scientific Research Applications

2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form coordination complexes with metal ions, which can then participate in catalytic processes. These interactions are crucial in the formation of MOFs and other coordination polymers, where the compound acts as a linker, facilitating the assembly of the framework .

Comparison with Similar Compounds

Uniqueness: 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid stands out due to its dual functional groups (amino and carboxylic acid), which provide unique reactivity and versatility in forming coordination complexes. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

IUPAC Name

4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONBHNFWEFNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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